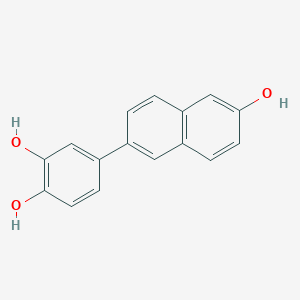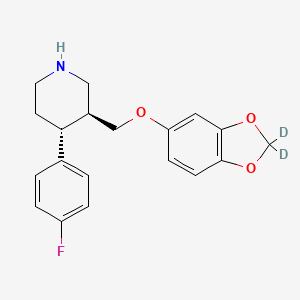![molecular formula C20H20N2O3 B606886 9H-ピロロ[1',2':2,3]イソインドロ[4,5,6-cd]インドール-9-オン、10-アセチル-2,6,6a,7,11a,11b-ヘキサヒドロ-11-ヒドロキシ-7,7-ジメチル-、(6aR,11aS,11bR)- CAS No. 18172-33-3](/img/structure/B606886.png)
9H-ピロロ[1',2':2,3]イソインドロ[4,5,6-cd]インドール-9-オン、10-アセチル-2,6,6a,7,11a,11b-ヘキサヒドロ-11-ヒドロキシ-7,7-ジメチル-、(6aR,11aS,11bR)-
説明
Cell-permeable, reversible inhibitor of sarcoplasmic reticulum Ca2+-ATPase.
Cyclopiazonic acid is a mycotoxin that has been found in Penicillium and Aspergillus and an inhibitor of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA; IC50 = 0.6 µM). In vivo, cyclopiazonic acid (11-14 mg/kg) induces ptosis, hypothermia, tremor, and cachexia, as well as induces lethality (LD50 = 13 mg/kg), in rats. It induces tachycardia and sedation in rabbits when administered at a dose of 10 mg/kg.
It is a specific inhibitor of Ca2+-ATPase in the intracellular Ca2+ storage sites. Mycotoxin, purified from the microorganism Penicillium cyclopium.
CPA is a highly selective inhibitor of Ca2+ - ATPase in skeletal muscle sarcoplasmic reticulum. It stimulates release of Ca2+ from intracellular stores by increasing plasma membrane Ca2+ permeability without increasing intracellular inositol (1,4,5)-triphosphate levels. inhibits the Ca2+ uptake: by sarcoplasmic vesicles prepared from skeletal muscle, by intracellular stores sites caffeine-sensitive in guinea-pig smooth muscle cells (3μM); IC50 around 0.6 μM in skinned smooth muscle fibres of the longitudinal layer of the guinea-pig ileum.,It causes selective and reversible strong suppression of Ca2+-dependent K+ current in guinea-pig ileal and urinary bladder smooth muscle cells. It is effective in intact cells and can be washed out. Its mechanism of action may be the following: decreases Ca2+ uptake by the inhibition of Ca2+ -pump in the sarcoplasmic and endoplasmic reticulum, decreases the subsequent Ca2+ release from these storage sites and, thereby, reduces the Ca2+ dependent K+ current.
Cyclopiazonic Acid is a natural mycotoxin which inhibits the sarcoplasmic reticulum Ca2+ pump.
科学的研究の応用
創薬
この化合物における重要な構造モチーフであるピロロ[1,2-a]インドールユニットは、多くの天然物に見られ、さまざまな薬理学的特性を示すことが示されています {svg_1}。これは、創薬と開発のための潜在的な候補となります。
生物活性分子の合成
この化合物のようなピロロ[1,2-a]インドールの合成のために開発された方法は、生物活性分子の合成に使用できます {svg_2}。これらの生物活性分子は、医薬品化学および製薬研究においてさまざまな用途を持つ可能性があります。
天然物合成
ピロロ[1,2-a]インドールユニットは、多くの天然物に見られる特権的な複素環です {svg_3}。そのため、この化合物は、これらの天然物の合成における出発物質または中間体として使用できます。
有機スルホン合成
NaI触媒によるスルホニルラジカル関与カスケード環化-異性化プロセスによる2-スルホン化9H-ピロロ[1,2-a]インドールの効率的な合成方法が報告されています {svg_4}。 これは、この化合物が、多くの医薬品に見られる一般的な構造モチーフである有機スルホンの合成に使用できることを示唆しています {svg_5}.
立体電子効果に関する研究
ピロロ[1,2-a]インドールの合成には、立体電子効果が生成物の収率と選択性に影響を与える可能性のある複雑な反応が伴います {svg_6}。そのため、この化合物は、これらの要因を理解し、合成方法を改善するための研究に使用できます。
新しい合成方法の開発
創薬におけるピロロ[1,2-a]インドールに対する需要が高まっていることを考えると、この化合物は、ピロロ[1,2-a]インドールとその誘導体の調製のための新しい合成方法の開発に使用できます {svg_7}.
作用機序
Target of Action
The primary target of this compound is the major calcium (Ca2+) ATPase . This ATPase is responsible for the reuptake of cytosolic calcium into the sarcoplasmic reticulum , which is a key regulator of striated muscle performance .
Mode of Action
The compound interacts with its target, the calcium ATPase, by inhibiting its function . This inhibition disrupts the reuptake of cytosolic calcium into the sarcoplasmic reticulum , leading to an increase in cytosolic calcium levels.
Pharmacokinetics
Given its molecular weight of 33639 , it is likely to have good bioavailability.
Result of Action
The result of the compound’s action at the molecular level is the disruption of calcium homeostasis in muscle cells . At the cellular level, this can lead to prolonged muscle contraction and potential muscle damage.
生化学分析
Biochemical Properties
9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme sarcoplasmic reticulum Ca2±ATPase (SERCA), where it acts as an inhibitor. This inhibition affects calcium ion transport within cells, which is vital for muscle contraction and other cellular processes . Additionally, the compound has been shown to interact with other biomolecules, such as calmodulin, altering its conformation and activity.
Cellular Effects
The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SERCA, the compound disrupts calcium homeostasis, leading to altered cell signaling and potentially inducing apoptosis in certain cell types . This disruption can also affect gene expression patterns, as calcium ions play a role in the regulation of transcription factors. Furthermore, the compound’s impact on cellular metabolism is significant, as it can alter the energy balance within cells by affecting mitochondrial function.
Molecular Mechanism
At the molecular level, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SERCA, inhibiting its ATPase activity and preventing calcium ion transport . This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins through allosteric interactions, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained disruption of calcium homeostasis and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit SERCA without causing significant toxicity. At higher doses, toxic effects such as muscle weakness, cardiac arrhythmias, and even death have been observed. These adverse effects are likely due to the compound’s potent inhibition of calcium transport, which is essential for normal cellular function.
Metabolic Pathways
9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 9H-Pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- is critical for its activity. The compound is primarily localized in the endoplasmic reticulum, where it exerts its inhibitory effects on SERCA . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. Additionally, the compound may localize to other organelles, such as mitochondria, influencing their function and contributing to its overall biochemical effects.
特性
CAS番号 |
18172-33-3 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
(2R,3S,5E,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione |
InChI |
InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,23H,7H2,1-3H3/b14-9+/t12-,16+,17+/m1/s1 |
InChIキー |
CNZIQHGDUXRUJS-CIGIFLASSA-N |
SMILES |
CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |
異性体SMILES |
C/C(=C\1/C(=O)[C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)/O |
正規SMILES |
CC(=C1C(=O)C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPA; Cyclopiazonic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
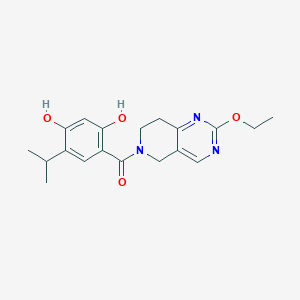
![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)
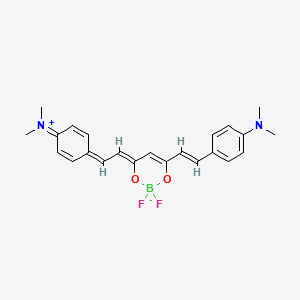
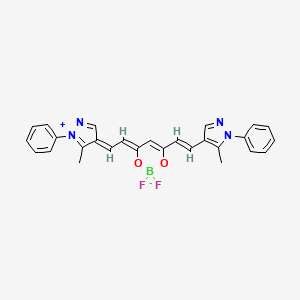
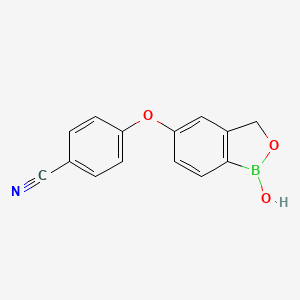
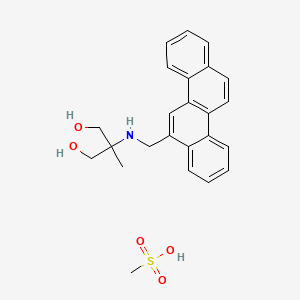
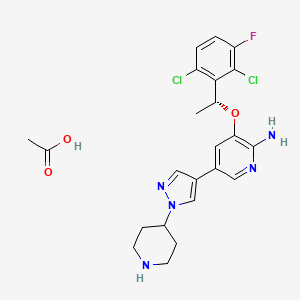
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)

